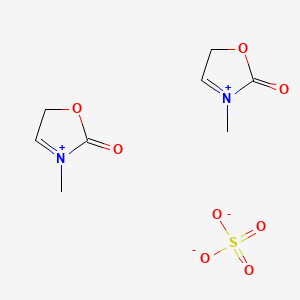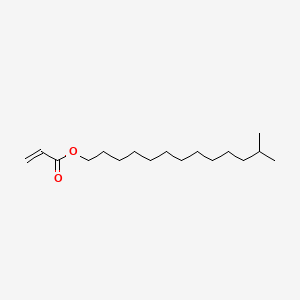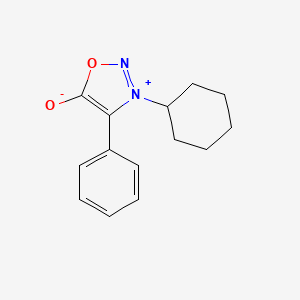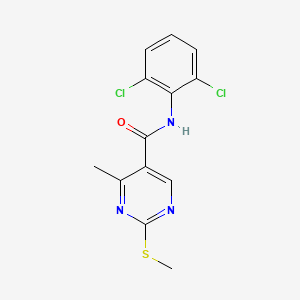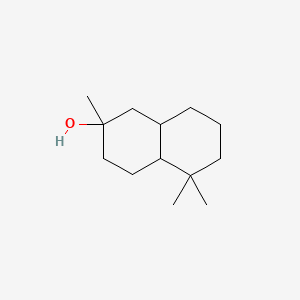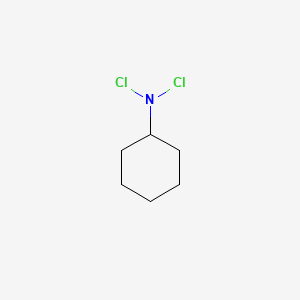
Cyclohexanamine, N,N-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N,N-dichloro- is an organic compound with the molecular formula C6H11Cl2N It is a derivative of cyclohexanamine where two hydrogen atoms on the nitrogen atom are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N,N-dichloro- can be synthesized through the chlorination of cyclohexanamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the amine group.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N,N-dichloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N,N-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichloro compound back to cyclohexanamine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of cyclohexanamine.
Reduction: Cyclohexanamine.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanamine, N,N-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N,N-dichloro- involves its interaction with various molecular targets. The chlorine atoms on the nitrogen can participate in electrophilic interactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with the formula C6H13N.
N,N-Dimethylcyclohexylamine: A tertiary amine with the formula C8H17N.
Uniqueness
Cyclohexanamine, N,N-dichloro- is unique due to the presence of two chlorine atoms on the nitrogen, which imparts distinct reactivity and chemical properties compared to other cyclohexylamines. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
26307-01-7 |
|---|---|
Formule moléculaire |
C6H11Cl2N |
Poids moléculaire |
168.06 g/mol |
Nom IUPAC |
N,N-dichlorocyclohexanamine |
InChI |
InChI=1S/C6H11Cl2N/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
CFLUYJQBWLZVDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


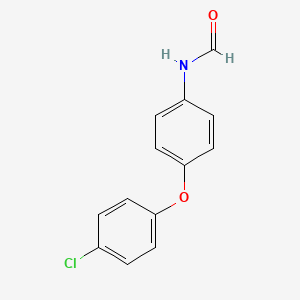
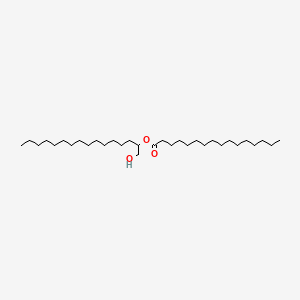
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

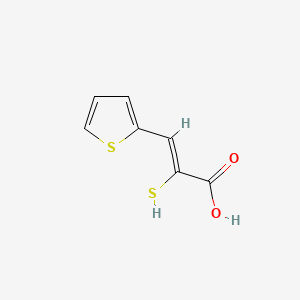

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

